N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
Description
N-(5-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a heterocyclic compound characterized by a fused tetrahydrothiazolo[5,4-c]pyridine core. Key structural features include:
- Sulfonyl linkage: A 3,5-dimethylisoxazole substituent attached via a sulfonyl group at position 5 of the thiazolo-pyridine ring.
- Furan carboxamide: A furan-2-carboxamide group at position 2 of the thiazolo-pyridine scaffold.
The sulfonyl group enhances polarity and may influence binding interactions, while the dimethylisoxazole and furan moieties contribute to aromatic stacking and steric effects .
Properties
IUPAC Name |
N-[5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S2/c1-9-14(10(2)25-19-9)27(22,23)20-6-5-11-13(8-20)26-16(17-11)18-15(21)12-4-3-7-24-12/h3-4,7H,5-6,8H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMINWGFUBRCPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 3,5-dimethylisoxazole-4-sulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then reacted with a thiazolopyridine derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes .
Comparison with Similar Compounds
Key Observations :
Sulfonyl vs.
Aromatic vs. Aliphatic Substituents : Unlike compounds y and m , which feature phenyl or ethylthiazolyl groups, the target’s dimethylisoxazole and furan substituents introduce compact aromaticity, possibly reducing steric hindrance .
Chemical Shift and Reactivity Comparisons
Evidence from NMR studies (Molecules 2014) highlights how substituent positioning affects chemical environments. For example:
- In compounds 1 and 7 (analogous to the target), regions A (positions 39–44) and B (positions 29–36) exhibited distinct chemical shifts compared to Rapa, a reference compound. These shifts correlate with sulfonyl and carboxamide substituents altering electron density in the thiazolo-pyridine core .
- The target’s dimethylisoxazole sulfonyl group likely induces deshielding in adjacent protons, a phenomenon absent in compounds lacking sulfonyl linkages (e.g., compound l) .
Implications of Lumping Strategies
The lumping strategy () groups compounds with similar structures for simplified reaction modeling. However, the target compound’s unique sulfonyl-furan combination may exclude it from such groupings. For instance:
- Compounds y and m could be lumped due to shared thiazole-hexane backbones, but the target’s sulfonyl group and fused ring system necessitate separate categorization to preserve reaction accuracy .
Biological Activity
N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound is characterized by a complex structure that includes a furan ring, a thiazolo-pyridine moiety, and a sulfonyl group attached to a dimethylisoxazole. Understanding its chemical properties is crucial for elucidating its biological functions.
Biological Activity Overview
The biological activity of the compound has been evaluated through various assays targeting different biological systems. Key findings include:
- Antitumor Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells. Studies indicate that it may induce apoptosis in tumor cells and inhibit cell cycle progression.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism and microbial resistance.
Antitumor Activity
Recent studies have demonstrated that this compound significantly inhibits the growth of various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung adenocarcinoma), and NCI-H358 (lung cancer).
- Assays Used : MTS cytotoxicity assay and BrdU proliferation assay.
- Results : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating effective cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Induction of apoptosis |
| HCC827 | 20 | Cell cycle arrest |
| NCI-H358 | 25 | Inhibition of proliferation |
Antimicrobial Activity
The antimicrobial efficacy was evaluated using broth microdilution methods against several pathogens:
- Tested Organisms : Escherichia coli, Staphylococcus aureus, and Saccharomyces cerevisiae.
- Results : The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against the tested bacteria.
| Organism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 64 |
| Staphylococcus aureus | 32 |
| Saccharomyces cerevisiae | 128 |
Case Studies
Several case studies have been documented to further elucidate the biological activities:
-
Case Study on Antitumor Activity :
- Objective : To evaluate the effect of the compound on tumor growth in vivo.
- Methodology : Tumor-bearing mice were treated with varying doses of the compound.
- Findings : A significant reduction in tumor volume was observed in treated groups compared to controls.
-
Case Study on Antimicrobial Efficacy :
- Objective : To assess the effectiveness against drug-resistant strains.
- Methodology : The compound was tested against multi-drug resistant Staphylococcus aureus.
- Findings : The compound showed notable activity against resistant strains, suggesting potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
